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Introduction and Clinical Context

Invasive aspergillosis represents a significant threat to immunocompromised patients, particularly those
with hematologic malignancies, solid organ transplantation, or stem cell transplantation. The incidence of
invasive fungal infections has been steadily increasing in recent years due to expanding
immunocompromised populations and extended geographic ranges of endemic fungi. [1] Among the
available antifungal agents, isavuconazonium sulfate has emerged as an important therapeutic option since
its approval by the FDA in 2015. This prodrug is rapidly converted to the active moiety isavuconazole, a
broad-spectrum triazole antifungal that demonstrates potent activity against Aspergillus species and other

medically significant fungi. [2]

The treatment landscape for invasive aspergillosis has evolved significantly with the introduction of newer
azole antifungals. According to recent guidelines assessed using the AGREE II instrument, voriconazole
and isavuconazole are now recommended as first-line therapy for invasive aspergillosis. [1] The 2024
American Thoracic Society Clinical Practice Guideline provides a conditional recommendation for
patients with proven or probable invasive pulmonary aspergillosis to receive either initial combination
therapy with a mold-active triazole plus an echinocandin or initial mold-active triazole monotherapy, though

this is based on low-quality evidence. [3] Isavuconazole's position in therapeutic guidelines has been
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strengthened by its demonstrated non-inferiority to voriconazole in clinical trials, coupled with its potentially

favorable safety profile. [2]
Dosing Regimens

Adult Dosing Schedule

The standard dosing regimen for isavuconazonium sulfate in adult patients with invasive aspergillosis
follows a specific loading and maintenance sequence designed to rapidly achieve therapeutic plasma
concentrations. The loading phase consists of one 372 mg dose (equivalent to 200 mg of isavuconazole)
administered every 8 hours for six doses (48 hours total). [4] Following completion of the loading phase, the
maintenance phase begins 12-24 hours after the last loading dose with one 372 mg dose administered once
daily. [4] This structured approach ensures that therapeutic levels are reached quickly while maintaining

effective concentrations throughout the treatment course.

Formulation equivalence is an important consideration in dosing calculations. Each 372 mg vial or capsule
of isavuconazonium sulfate delivers 200 mg of the active moiety isavuconazole. [4] Similarly, the 186 mg
strength is equivalent to 100 mg of isavuconazole, and the 74.5 mg strength equals 40 mg of isavuconazole.
[4] This consistent proportionality allows for flexible dosing strategies while maintaining accurate delivery

of the active therapeutic component across different formulations.

Table 1: Adult Dosing Regimen for Isavuconazonium Sulfate in Invasive Aspergillosis

Phase Dose Frequency Duration Notes

Loading 372 mg (200 mg Every 8 48 hours (6 Initiate immediately after
isavuconazole) hours doses) diagnosis

Maintenance 372 mg (200 mg Once daily Until infection Start 12-24 hours after
isavuconazole) resolution last loading dose

Pediatric Dosing Schedule
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For pediatric patients, dosing of isavuconazonium sulfate is approved for two distinct age groups. For
children 1 year of age and older, the intravenous formulation is indicated, while for those 6 years of age
and older who weigh at least 16 kg, both intravenous and capsule formulations may be used. [4] The
pediatric dosing follows the same loading and maintenance principle as adult dosing but is calculated based
on body weight. [4] It is important to note that the maximum individual dose for any pediatric patient

should not exceed 372 mg for any loading or daily maintenance administration. [4]

Dosing calculations for pediatric patients are weight-based, with the loading dose consisting of 10 mg/kg
(equivalent to 5.4 mg/kg of isavuconazole) administered every 8 hours for six doses (48 hours). The
maintenance dose is then 10 mg/kg (5.4 mg/kg isavuconazole) once daily, starting 12-24 hours after the last
loading dose. [4] For patients who cannot swallow capsules, the intravenous formulation may be
administered via nasogastric tube to those >6 years of age and weighing >16 kg. [4] When using multiple
74.5 mg capsules to achieve a dose, it is important to note that five 74.5 mg CRESEMBA capsules are
equivalent to two 186 mg CRESEMBA capsules. [4]

Table 2: Pediatric Dosing Regimen for Isavuconazonium Sulfate

Parameter Loading Dose Maintenance Dose Administration Notes
Dose 10 mg/kg isavuconazonium 10 mg/kg isavuconazonium Start maintenance 12-
Calculation sulfate (5.4 mg/kg sulfate (5.4 mg/kg 24 hours after last
isavuconazole) every 8 isavuconazole) once daily loading dose
hours
Maximum 372 mg per individual dose 372 mg per individual dose Applies to all pediatric
Dose patients
Age IV: =21 year; Capsules: >6 IV: =1 year; Capsules: >6 NG tube

Restrictions

Pharmacokinetic Profile

years and =16 kg

Absorption and Distribution

years and =16 kg

administration: =6
years and =16 kg
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Isavuconazonium sulfate demonstrates favorable pharmacokinetic properties that support its clinical utility.
The drug exhibits 98% absolute bioavailability following oral administration, which is notably high
compared to other azole antifungals. [5] This high bioavailability contributes to predictable exposure and
minimizes interpatient variability. The time to reach maximum plasma concentration (Tmax) is typically
2-3 hours after single and multiple oral doses, and importantly, administration with or without food does not
significantly affect absorption. [5] For patients who cannot swallow capsules, nasogastric tube

administration provides exposure similar to the oral capsule, maintaining the pharmacokinetic advantages.

[5]

Distribution characteristics of isavuconazole include extensive tissue penetration with a mean steady-state
volume of distribution of approximately 450 liters, indicating widespread distribution throughout body
tissues. [5] The drug is highly protein-bound (>99%), predominantly to albumin, which influences both its
volume of distribution and the fact that it is not significantly removed by hemodialysis. [4] [5] The extensive
distribution is particularly advantageous for treating invasive fungal infections that often involve deep-seated

tissue sites beyond the bloodstream.

Metabolism and Excretion

The metabolic pathway of isavuconazonium sulfate involves rapid hydrolysis in blood by esterases to the
active moiety isavuconazole and an inactive cleavage product. [5] The active metabolite isavuconazole is
subsequently metabolized primarily by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5,
with further processing by uridine diphosphate-glucuronosyltransferases (UGT). [5] This metabolic profile is

significant for anticipating drug-drug interactions, particularly with strong inhibitors or inducers of CYP3A4.

Elimination pathways of isavuconazole were characterized in radiolabeled studies, which found that
following oral administration, 46.1% of the radioactive dose was recovered in feces and 45.5% in urine. [5]
Notably, renal excretion of unchanged isavuconazole accounts for less than 1% of the administered dose,
which explains why no dose adjustment is necessary for renal impairment, including end-stage renal disease.
[5] The mean plasma half-life of approximately 130 hours supports once-daily dosing during the

maintenance phase. [5]

Table 3: Pharmacokinetic Parameters of Isavuconazole at Steady State
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Parameter 186 mg Capsules (n=37) 372 mg Capsules (n=32) Clinical Significance
Cmax (mgl/L) 7.5(SD 1.9) 20.0 (SD 3.6) Dose-proportional increase
Tmax (h) 3.0 (2.0-4.0) 4.0 (2.0-4.0) Consistent absorption time
AUC (mgeh/L) 121.4 (SD 35.8) 352.8 (SD 72.0) Proportional exposure
Half-life (h) 130 (population estimate) 130 (population estimate)  Supports once-daily dosing

Formulation and Administration Protocols

Intravenous Formulation

The intravenous formulation of isavuconazonium sulfate is a water-soluble product that offers an
important administration option for patients who cannot tolerate oral medications. [4] Unlike some other
azole antifungals, the IV formulation does not contain cyclodextrin, eliminating the need for dose
adjustment in patients with renal impairment. [4] This represents a significant advantage for critically ill
patients who may experience fluctuating renal function. Preparation requires reconstitution and dilution in
250 mL of a compatible diluent (0.9% Sodium Chloride Injection, USP or 5% Dextrose Injection, USP), and

administration must occur through an infusion set with an in-line filter (pore size 0.2-1.2 micron). [4]

Infusion protocols specify that the IV formulation should be administered over a minimum of 1 hour to
reduce the risk of infusion-related reactions. [4] It is critical not to administer as an IV bolus injection, and
CRESEMBA should not be infused simultaneously with other IV medications. [4] IV lines must be flushed
with 0.9% sodium chloride injection, USP, or 5% dextrose injection, USP, prior to and after infusion of
CRESEMBA. [4] Additionally, after dilution, unnecessary vibration or vigorous shaking of the solution
should be avoided, and the pneumatic transport system should not be used, as these mechanical disturbances

may promote precipitate formation. [4]

Oral Formulation

© 2026 Smolecule. All rights reserved. 5/13 Tech Support


https://www.smolecule.com/products/s530858?utm_src=pdf-body
https://www.cresemba.com/dosing-and-administration/dosing-and-administration
https://www.cresemba.com/dosing-and-administration/dosing-and-administration
https://www.cresemba.com/dosing-and-administration/dosing-and-administration
https://www.cresemba.com/dosing-and-administration/dosing-and-administration
https://www.cresemba.com/dosing-and-administration/dosing-and-administration
https://www.cresemba.com/dosing-and-administration/dosing-and-administration
https://www.cresemba.com/dosing-and-administration/dosing-and-administration
https://www.smolecule.com/products/s530858?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

The capsule formulation provides flexibility for patients who can tolerate oral medications and is
particularly valuable for step-down therapy or completion of treatment in the outpatient setting.
CRESEMBA capsules should be swallowed whole and not chewed, crushed, dissolved, or opened, as this
could compromise the delivery of the active ingredient. [4] The capsules can be taken without regard to
meals, which enhances adherence and convenience for patients. [4] The bioequivalence between the IV and
oral formulations allows for seamless transition between administration routes without requiring additional

loading doses. [4]

For special populations, specifically those with feeding tubes, the intravenous formulation may be
administered via nasogastric tube for patients >6 years of age and weighing >16 kg. [4] It is important to
note that the capsules should not be administered through a nasogastric tube. [4] After NG tube
administration of the IV formulation, the tube should be flushed with three rinses of 5 mL of Water for
Injection, USP, to ensure complete delivery of the dose. [4] This approach maintains the exposure benefits

while accommodating patients with functional gastrointestinal tracts who cannot swallow capsules.

Clinical Guidelines and Therapeutic Positioning

Place in Therapy

Current clinical guidelines position isavuconazole as a first-line option for the treatment of invasive
aspergillosis. The 2023 appraisal of guidelines revealed that voriconazole and isavuconazole are currently
recommended as primary therapeutic choices for this indication. [1] This recommendation reflects the
evolving evidence base that has accumulated since the approval of isavuconazole, including its demonstrated
efficacy and safety profile in comparative trials. The positioning in guidelines is particularly significant as it

influences institutional protocols and reimbursement policies.

The supporting evidence for isavuconazole in invasive aspergillosis includes a pivotal phase 3 clinical trial
that demonstrated its non-inferiority to voriconazole. [2] Additional studies have shown that isavuconazole
may be associated with fewer drug-related adverse events and lower discontinuation rates due to toxicity
compared to some other azoles. [2] The predictable pharmacokinetics of isavuconazole, with minimal need
for therapeutic drug monitoring in most patients, further supports its utility in both inpatient and outpatient

settings. [5]
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Combination Therapy Approaches

The role of combination antifungal therapy for invasive aspergillosis continues to evolve, with recent
guidelines offering conditional recommendations for this approach. The 2024 American Thoracic Society
guideline provides a conditional recommendation for patients with proven or probable invasive pulmonary
aspergillosis to receive either initial combination therapy with a mold-active triazole plus an echinocandin or
initial mold-active triazole monotherapy. [3] This recommendation acknowledges the limited evidence base

while recognizing that certain high-risk patients might benefit from more aggressive initial therapy.

Considerations for combination therapy should include the patient's underlying immune status, severity of
infection, and presence of extrapulmonary disease. The potential for additive toxicity and drug interactions
must be carefully weighed against possible benefits. When combination therapy is employed, close
monitoring of liver function tests and drug levels (for interacting medications) is essential. The optimal
duration of combination therapy remains undefined, though many experts transition to monotherapy after

initial clinical stabilization, particularly if immune reconstitution has occurred.

Safety and Tolerability

Adverse Event Profile

The safety profile of isavuconazonium sulfate has been characterized in clinical trials involving both adult
and pediatric patients. In adults, the most frequently reported adverse reactions include nausea (26%),
vomiting (25%), diarrhea (22%), headache (17%), elevated liver chemistry tests (16%), hypokalemia (14%),
constipation (13%), dyspnea (12%), cough (12%), peripheral edema (11%), and back pain (10%). [4] These

adverse events were generally manageable and infrequently led to treatment discontinuation.

In pediatric patients, the adverse reaction profile is somewhat distinct, with the most common events being
diarrhea (26%), abdominal pain (23%), vomiting (21%), elevated liver chemistry tests (18%), rash (14%),
nausea (13%), pruritus (13%), and headache (12%). [4] Overall, the safety profile in pediatric patients is
similar to that observed in adults, with serious adverse reactions being uncommon in both populations. The

adverse reactions that most frequently led to permanent discontinuation in clinical trials included confusional
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state, acute renal failure, increased blood bilirubin, convulsion, dyspnea, epilepsy, respiratory failure, and

vomiting, though all occurred in <0.7% of patients. [4]

Important Drug Interactions

Isavuconazole's metabolism via CYP3A4 creates the potential for significant drug-drug interactions that
must be carefully considered in clinical practice. Contraindicated combinations include coadministration
with strong CYP3A4 inhibitors such as ketoconazole or high-dose ritonavir (400 mg every 12 hours), as
these can significantly increase plasma concentrations of isavuconazole. [4] Similarly, strong CYP3A4
inducers such as rifampin, carbamazepine, St. John's wort, or long-acting barbiturates are also
contraindicated due to their potential to substantially decrease isavuconazole concentrations, potentially

leading to therapeutic failure. [4]

Additional precautions include awareness that isavuconazole shortens the QTc interval in a concentration-
related manner, leading to its contraindication in patients with familial short QT syndrome. [4] Unlike some
other azoles that prolong the QT interval, this unique effect of isavuconazole may be advantageous for
patients at risk for arrhythmias, though it still requires careful consideration when administering to patients
with underlying cardiac conditions. Therapeutic drug monitoring is not routinely recommended for

isavuconazole, unlike some other azole antifungals, due to its more predictable pharmacokinetic profile. [6]

Experimental and Research Applications

Pharmacokinetic Studies

Research investigations have expanded our understanding of isavuconazonium sulfate's pharmacokinetic
properties across different populations. A 2022 study in healthy adult Japanese subjects found that clearance
was lower in this population compared to predominantly White populations but similar to other non-Japanese
Asian populations. [7] Despite these ethnic differences, the plasma isavuconazole concentrations observed in
Japanese subjects remained within the range established in the pivotal phase 3 study, with no relationship

identified between exposure and either efficacy or safety outcomes. [7]
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Animal model investigations have provided additional insights into the pharmacokinetic behavior of
isavuconazole. A 2024 study in healthy dogs demonstrated that both oral and intravenous administration
achieved plasma levels comparable to human therapeutic targets when properly administered. [2] The study
reported a median maximum isavuconazole peak plasma concentration of 3,876.5 ng/mL following oral
administration, with peak levels reached at approximately 1.3 hours. [2] The half-life was calculated at 9.4

and 14.0 hours for oral and intravenous routes, respectively, in the canine model. [2]

Administration Protocol Visualizations
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Diagram 1: Isavuconazonium Sulfate Administration Workflow - This flowchart illustrates the decision
pathway for formulation selection and administration protocols for both IV and oral routes, including the

option to transition between formulations.
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Diagram 2: Metabolic Pathway and Key Interactions - This visualization depicts the metabolic conversion
of the prodrug to active moiety and highlights critical drug interaction points that impact isavuconazole

exposure.

Conclusion
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Isavuconazonium sulfate represents an important advancement in the antifungal armamentarium for
invasive aspergillosis, offering predictable pharmacokinetics, flexible administration options, and a generally
favorable safety profile. The well-defined dosing regimen, with its loading and maintenance phases, ensures
rapid achievement of therapeutic levels followed by sustained exposure. The bioequivalence between IV and
oral formulations facilitates seamless transitions across care settings, supporting both initial management in
hospitalized patients and completion of therapy in the outpatient setting. As clinical experience continues to
accumulate and further research elucidates its role in combination regimens and special populations,

isavuconazonium sulfate remains a valuable therapeutic option for this serious fungal infection.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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